molecular formula C18H17N3O4 B2503174 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171639-48-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2503174
CAS RN: 1171639-48-7
M. Wt: 339.351
InChI Key: CKUKOAPIMQTYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic and Synthetic Applications

  • Innovative Alkylation Methods : Lahm and Opatz (2014) revealed that benzoxazol-2-yl- substituents serve as removable activating and directing groups in Ir-catalyzed alkylation of C(sp(3))-H bonds, highlighting an innovative approach for regioselective synthesis Lahm & Opatz, 2014.
  • Curtius Rearrangement for Novel Derivatives : Khouili et al. (2021) detailed the synthesis of new urea derivatives through Curtius rearrangement, underscoring the method's utility for producing diverse molecular scaffolds Khouili et al., 2021.

Medicinal Chemistry and Biological Evaluation

  • Antiproliferative and Antimicrobial Properties : Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, demonstrating significant biological activity against cancer cell lines and microbial pathogens Perković et al., 2016.

Material Science and Chemical Properties

  • Density Functional Theory (DFT) Analyses : Halim and Ibrahim (2017) conducted DFT calculations to explore the electronic structure and optical properties of novel heteroannulated chromones, offering insights into their potential as materials for optical applications Halim & Ibrahim, 2017.

Drug Design and Synthesis Techniques

  • Synthetic Methodologies for Isoquinoline Alkaloids : Zhu et al. (2018) and Dengiz & Balcı (2013) developed methods for constructing complex isoquinoline alkaloid skeletons, crucial for drug discovery efforts targeting a variety of diseases Zhu et al., 2018; Dengiz & Balcı, 2013.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-14-5-3-12(8-11(14)2-7-17(21)22)19-18(23)20-13-4-6-15-16(9-13)25-10-24-15/h3-6,8-9H,2,7,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUKOAPIMQTYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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